(2-Ethylphenyl)isobutylamine
Overview
Description
(2-Ethylphenyl)isobutylamine is a chemical compound belonging to the phenethylamine class. It is structurally similar to amphetamine, with the primary difference being the substitution of the methyl group at the alpha position of the side chain with an ethyl group
Preparation Methods
The synthesis of (2-Ethylphenyl)isobutylamine typically involves the following steps:
Bromination: : The starting material, ethylbenzene, undergoes bromination to form 2-bromoethylbenzene.
Grignard Reaction: : The brominated compound is then treated with magnesium to form the Grignard reagent, ethylmagnesium bromide.
Reaction with Isobutylamine: : The Grignard reagent is reacted with isobutylamine to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and catalysts to enhance efficiency.
Chemical Reactions Analysis
(2-Ethylphenyl)isobutylamine undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde.
Reduction: : Reduction reactions can reduce the compound to form secondary or tertiary amines.
Substitution: : Substitution reactions can replace the ethyl group with other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include ethylbenzene derivatives, secondary amines, and substituted phenyl compounds.
Scientific Research Applications
(2-Ethylphenyl)isobutylamine has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: : Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: : It is utilized in the production of various chemical products, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism by which (2-Ethylphenyl)isobutylamine exerts its effects involves its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound acts as a stimulant, increasing the release of these neurotransmitters and enhancing their effects. Molecular targets include dopamine receptors and serotonin transporters, leading to increased neuronal activity and potential therapeutic effects.
Comparison with Similar Compounds
(2-Ethylphenyl)isobutylamine is compared to other similar compounds, such as amphetamine and phenethylamine derivatives. While it shares structural similarities with these compounds, its unique ethyl group substitution provides distinct chemical and biological properties. Other similar compounds include:
Amphetamine: : Similar stimulant effects but with a methyl group at the alpha position.
Phenethylamine: : A basic structure without additional substitutions.
Methamphetamine: : A more potent stimulant with a methyl group on the nitrogen atom.
These compounds differ in their potency, duration of action, and specific biological effects, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-ethyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKVYSYLZCWFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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